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Compound of Interest

Compound Name: 6-Hydroxynicotinonitrile

Cat. No.: B3416829

6-Hydroxynicotinonitrile, also known by its tautomeric name 6-oxo-1,6-dihydropyridine-3-
carbonitrile, is a heterocyclic organic compound that has garnered significant interest within the
pharmaceutical and materials science sectors.[1][2] Its strategic value stems from the unique
arrangement of a pyridine ring functionalized with both a hydroxyl (or oxo) group and a nitrile
moiety.[1] This bifunctionality provides a rich chemical canvas for a wide array of synthetic
transformations, making it an excellent starting material for complex molecular architectures.[1]
[2] This guide will elucidate the core chemical properties that underpin its versatility, from its
fundamental structure and tautomerism to its spectroscopic signature and key reactive
pathways.

Molecular Structure and Physicochemical
Properties

A foundational understanding of 6-Hydroxynicotinonitrile begins with its molecular structure
and physical characteristics. These properties dictate its behavior in solution, its reactivity, and
its handling requirements.

Core Molecular Data

The compound is defined by the following key identifiers and properties:
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Property Value Source(s)

CAS Number 95891-30-8 [1]I3]

Molecular Formula CeH4aN20 [1][4]

Molecular Weight 120.11 g/mol [1114]
White to yellow or off-white to

Appearance , [5]
green solid

Melting Point 223-225 °C [5]

Purity (Typical) >97% [1][5]
Inert atmosphere, room

Storage [4]

temperature

The Critical Role of Tautomerism

One of the most defining chemical features of 6-Hydroxynicotinonitrile is its existence as an

equilibrium mixture of two tautomeric forms: the aromatic 6-hydroxypyridine form and the non-

aromatic 6-pyridone form.[6][7] This phenomenon, known as prototropic tautomerism, involves

the migration of a proton between the oxygen and nitrogen atoms.[8]

Prototropic tautomerism of 6-Hydroxynicotinonitrile.
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Caption: Prototropic tautomerism of 6-Hydroxynicotinonitrile.
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The position of this equilibrium is highly sensitive to the local environment, including the
solvent, pH, and physical state (solution vs. solid).[7] While the hydroxy form benefits from
aromatic stabilization, the pyridone form contains a highly polar amide-like group.[7] In polar
solvents, the pyridone tautomer is often favored due to stronger intermolecular interactions,
such as hydrogen bonding. This duality is not merely a structural curiosity; it dictates the
molecule's reactivity. Reactions can proceed via the nucleophilic oxygen of the hydroxy form or
the nitrogen of the pyridone form, a critical consideration in planning synthetic strategies.

Spectroscopic and Structural Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle.
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Technique Expected Features Rationale
The chemical shifts and
coupling patterns of the three
) protons on the pyridine ring
Aromatic protons (6 6.5-8.5 ) o )
) ) provide definitive evidence of
1H NMR ppm), broad N-H signal (if o
) ) the substitution pattern. The N-
pyridone form dominates). )
H proton of the pyridone
tautomer is often broad and its
position is solvent-dependent.
) o The presence of a signal in the
Signals for nitrile carbon (& o
carbonyl region is strong
~115-120 ppm), ) )
) o evidence for the pyridone
13C NMR aromatic/olefinic carbons, and

a carbonyl carbon (6 >160
ppm) for the pyridone form.

tautomer being a significant
species in the chosen NMR

solvent.[9]

IR Spectroscopy

Strong C=N stretch (~2220-
2240 cm™1), C=0 stretch
(~1650-1670 cm™1) for the
pyridone form, O-H/N-H
stretches (~3100-3400 cm™1),

The nitrile stretch is a sharp,
characteristic peak. The
presence and relative intensity
of C=0 versus broad O-H
bands can provide qualitative
insight into the dominant

tautomer in the solid state.

Mass Spectrometry

Molecular ion peak (M+) at m/z
120.03.

Provides confirmation of the
molecular weight (120.11
g/mol ) and elemental formula
(CsHaN20).[1][10]

Standard Protocol: NMR Sample Preparation and

Analysis

A self-validating protocol ensures data integrity and reproducibility.
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4 Sample Preparation

or *H NMR (20-50 mg for 13C)

2. Dissolve in ~0.6 mL of
deuterated solvent (e.g., DMSO-ds).
3. Add internal standard (TMS)
if quantitative analysis is needed.
\- J

4 Data Acquisition )

4. Insert tube and lock
on solvent deuterium signal.
5. Shim magnetic field for
optimal homogeneity (sharp solvent peak).

~~o
\\
\\
~
~

(6. Acquire spectrum with appropriate) ML) (S el

G o HEIE S0 @i ) Workflow for NMR analysis of 6-Hydroxynicotinonitrile.

Sharp, symmetrical solvent peak
confirms field homogeneity.

parameters (scans, relaxation delay).

- J

4 Data Processing )

7. Apply Fourier Transform,

phase correction, and baseline correction.
8. Calibrate chemical shifts
using solvent or TMS signal.

9. Integrate signals and analyze
coupling constants for structural assignment.

- J

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 6-Hydroxynicotinonitrile.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3416829?utm_src=pdf-body-img
https://www.benchchem.com/product/b3416829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3416829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Causality in Protocol:

¢ Choice of Solvent: DMSO-ds is often chosen for its ability to dissolve polar compounds and
to slow the exchange of labile protons (like N-H or O-H), making them more readily
observable in the *H NMR spectrum.

e Shimming: This step is critical for data quality. An inhomogeneous magnetic field leads to
broad, distorted peaks, which would obscure fine structural details like coupling constants,
making a definitive structural assignment impossible.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of 6-Hydroxynicotinonitrile lies in the distinct and complementary
reactivity of its two functional groups.[1]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle, serving as a precursor to several other key
groups.[1]

» Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the
corresponding carboxylic acid, yielding 6-hydroxynicotinic acid. This transformation is
fundamental for creating amide derivatives via subsequent coupling reactions.

e Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH4 can reduce
the nitrile to an aminomethyl group, providing a route to primary amines.

o Cycloaddition: The nitrile group can participate in cycloaddition reactions, enabling the
construction of more complex heterocyclic systems.[1]

Reactions of the Hydroxypyridine/Pyridone System

The tautomeric nature of the ring system allows for selective reactions at either the nitrogen or
oxygen atom.

o N-Alkylation/Arylation: The pyridone nitrogen is nucleophilic and can be readily alkylated or
arylated under basic conditions, a common strategy in modifying the core scaffold.
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o O-Alkylation/Acylation: The oxygen of the 6-hydroxy tautomer can act as a nucleophile,
participating in etherification or esterification reactions.[1] The choice between N- versus O-
alkylation is a classic challenge in heterocyclic chemistry, often controlled by the choice of
base, solvent, and electrophile.

o Halogenation: The hydroxyl group can be converted to a chloro or bromo group using
reagents like POCIs or PBrs, transforming the electron-rich ring into one primed for
nucleophilic aromatic substitution or cross-coupling reactions.

6-Hydroxynicotinonitrile Key synthetic transformations of 6-Hydroxynicotinonitrile.

Hydrolysis
(H*/H20 or OH~/H20)
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Caption: Key synthetic transformations of 6-Hydroxynicotinonitrile.

Applications in Drug Discovery and Materials
Science

The versatile reactivity profile makes 6-Hydroxynicotinonitrile a valuable building block in
medicinal chemistry.[2] The nitrile group itself is a recognized pharmacophore that can act as a
hydrogen bond acceptor or a bioisostere for other functional groups.[11] The hydroxypyridone
scaffold is also prevalent in drug design, often utilized for its metal-chelating properties or as a
stable, polar core structure.[12] Derivatives have been investigated for a wide range of
biological activities, and the molecule serves as a key starting material for synthesizing
complex heterocyclic systems.[2][13]

Safety and Handling
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As with any laboratory chemical, proper handling is essential. 6-Hydroxynicotinonitrile is
classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory
irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn. All manipulations should be performed in a well-
ventilated fume hood.[5]

Conclusion

6-Hydroxynicotinonitrile is a deceptively simple molecule whose chemical properties are
governed by the sophisticated interplay of its nitrile and hydroxypyridine functionalities. Its
critical tautomeric equilibrium dictates its reactivity, allowing for selective transformations that
have made it an indispensable tool for synthetic chemists. A thorough understanding of its
structure, spectroscopic behavior, and reaction pathways, as detailed in this guide, empowers
researchers to fully leverage its potential in the rational design of novel pharmaceuticals and
functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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